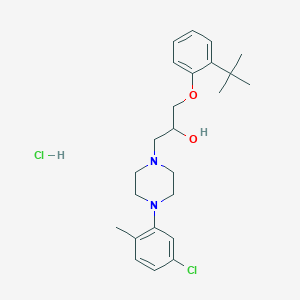![molecular formula C18H19N3O5S2 B2718715 6-Acetyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 896347-17-4](/img/structure/B2718715.png)
6-Acetyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-Acetyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups, including an acetyl group, a methylsulfonyl group, a benzamido group, and a carboxamide group. These groups are attached to a tetrahydrothieno[2,3-c]pyridine core, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The tetrahydrothieno[2,3-c]pyridine core is a type of heterocyclic compound, which means it contains a ring structure made up of both carbon and other elements .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the acetyl group could undergo reactions such as hydrolysis or reduction, while the carboxamide group could participate in reactions such as hydrolysis or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by the presence of polar functional groups, while its stability could be affected by the presence of reactive groups .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A significant application of this compound is in the field of antimicrobial activities. Several studies have synthesized and tested similar compounds for their efficacy against various microbes. For instance, Bakhite, Abdel-rahman, and Al-Taifi (2004) synthesized derivatives of this compound and screened them for antimicrobial activities, showing promising results (Bakhite, Abdel-rahman, & Al-Taifi, 2004). Similarly, Abdel-rahman, Bakhite, and Al-Taifi (2002) explored the antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines, indicating the potential of these compounds in combating microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Enzyme Inhibitory Activity
The compound has also been studied for its enzyme inhibitory activity. Stellenboom and Baykan (2019) synthesized derivatives containing sulfonamide groups and evaluated them as carbonic anhydrase and cholinesterase inhibitors, demonstrating their potential in enzyme inhibition (Stellenboom & Baykan, 2019).
Potential in Cancer Research
In cancer research, Sarhan et al. (2010) studied the antiproliferative activities of synthesized compounds, including a derivative of this compound, finding that some showed significant activity against cancer cells (Sarhan et al., 2010).
Synthesis and Characterization for Material Science
Moreover, this compound's derivatives have been synthesized and characterized for applications in material science. For example, Saxena et al. (2003) prepared a series of polyamides and poly(amide-imide)s using a related compound, highlighting its utility in the synthesis of new materials (Saxena et al., 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-acetyl-2-[(4-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S2/c1-10(22)21-8-7-13-14(9-21)27-18(15(13)16(19)23)20-17(24)11-3-5-12(6-4-11)28(2,25)26/h3-6H,7-9H2,1-2H3,(H2,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOFXQMYSVCLFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2718633.png)
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2718634.png)
![9-(3-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2718635.png)
![2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]quinoxaline](/img/structure/B2718640.png)
![2-(2-fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2718641.png)


![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2718647.png)

![ethyl 2-(2-((4-butyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2718650.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide](/img/structure/B2718654.png)
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine](/img/structure/B2718655.png)